molecular formula C10H9N3O2S B11793928 Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate

Cat. No.: B11793928
M. Wt: 235.26 g/mol
InChI Key: SPIZFQNHNSWRKN-UHFFFAOYSA-N
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Description

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate is a heterocyclic compound that features both a thiazole and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate typically involves the condensation of a thiazole derivative with a pyrimidine carboxylate. One common method includes the reaction of 2-aminothiazole with ethyl 2-chloropyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thiazole and pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate can be compared with other similar compounds such as:

    Thiazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyrimidine derivatives: Widely used in medicinal chemistry for their antiviral and anticancer activities.

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycine: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

This compound stands out due to its unique combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, anticancer potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound consists of a thiazole ring and a pyrimidine structure, with an ethyl ester group that enhances its solubility. Its molecular formula is C10H10N2O2SC_{10}H_{10}N_2O_2S with a molecular weight of 234.26 g/mol. The structural features contribute to its potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Microbial Strain Activity
Staphylococcus aureusModerate inhibition
Escherichia coliNotable inhibition
Candida albicansEffective antifungal activity

These findings highlight the compound's versatility as a therapeutic agent against infections caused by both bacteria and fungi .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. For instance, derivatives of similar thiazole-pyrimidine compounds have exhibited potent anticancer effects across multiple cell lines, including A549 (lung cancer), Colo205 (colon cancer), and MCF-7 (breast cancer).

A study demonstrated that certain thiazole derivatives showed IC50 values comparable to standard chemotherapy agents like etoposide, indicating their potential for further development as anticancer drugs .

Cell Line IC50 (µM) Reference Compound
A5490.45Etoposide
Colo2050.38Etoposide
MCF-70.50Etoposide

Structure-Activity Relationships (SAR)

SAR studies have revealed critical insights into how modifications to the thiazole and pyrimidine rings affect biological activity. For example, substituents at the C5 position of the pyrimidine core significantly influence potency against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

A notable compound from SAR studies, 12u , demonstrated nanomolar inhibition of CDK9 while maintaining selectivity over CDK2, indicating that specific structural modifications can enhance therapeutic efficacy .

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the anticancer effects of this compound derivatives found that compounds with specific substitutions at the thiazole ring showed enhanced cytotoxicity in leukemia cell lines. This suggests that further structural optimization could lead to more effective cancer therapies .
  • Case Study on Antimicrobial Properties : In vitro tests demonstrated that this compound exhibited promising results against resistant strains of Staphylococcus aureus, indicating its potential use in treating antibiotic-resistant infections .

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

ethyl 2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C10H9N3O2S/c1-2-15-10(14)7-3-12-9(13-4-7)8-5-11-6-16-8/h3-6H,2H2,1H3

InChI Key

SPIZFQNHNSWRKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CN=CS2

Origin of Product

United States

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